N-(4-Bromopyridin-2-yl)formamide

Description

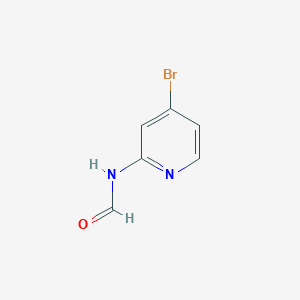

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromopyridin-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-1-2-8-6(3-5)9-4-10/h1-4H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZFPUXRQBBFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572393 | |

| Record name | N-(4-Bromopyridin-2-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-23-0 | |

| Record name | N-(4-Bromo-2-pyridinyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromopyridin-2-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Bromopyridin-2-yl)formamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromopyridin-2-yl)formamide is a valuable synthetic intermediate, serving as a crucial building block in the development of complex heterocyclic molecules for the pharmaceutical and agrochemical industries. Its structure, featuring a formamide group and a reactive bromine atom on a pyridine scaffold, offers versatile handles for further chemical modification. This guide provides a comprehensive, scientifically grounded protocol for the synthesis of this compound, beginning with the readily accessible precursor, 2-Amino-4-bromopyridine. The narrative emphasizes the rationale behind procedural choices, ensuring a reproducible and scalable process. It incorporates detailed experimental procedures, safety protocols, and characterization data, establishing a self-validating system for researchers.

Introduction: Strategic Importance of the Target Molecule

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science. Functionalized pyridines are integral to a vast array of biologically active compounds. The starting material for this synthesis, 2-Amino-4-bromopyridine, is itself a key intermediate used in the synthesis of pharmaceuticals targeting conditions like neurological disorders and for developing novel agrochemicals.[1][2] The formylation of 2-Amino-4-bromopyridine to yield the title compound, this compound, is a strategic transformation. The formyl group can act as a protecting group for the amine or participate in subsequent cyclization reactions, while the bromine atom at the 4-position is primed for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity. This dual functionality makes this compound an exceptionally useful synthon in discovery chemistry.

Synthetic Strategy and Mechanistic Rationale

The core of this synthesis is the N-formylation of 2-Amino-4-bromopyridine. This transformation is an example of nucleophilic acyl substitution.

Reaction Principle: The lone pair of electrons on the nitrogen atom of the primary amine (2-Amino-4-bromopyridine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of a formylating agent. The most direct and efficient method for this small-scale synthesis involves the use of a mixed anhydride of formic acid and acetic acid, generated in situ. This mixed anhydride is significantly more electrophilic than formic acid alone, facilitating a rapid and high-yielding reaction under mild conditions.

Causality of Reagent Choice:

-

Formic Acid (HCOOH): Serves as the source of the formyl group.

-

Acetic Anhydride ((CH₃CO)₂O): Acts as a powerful activating and dehydrating agent. It reacts with formic acid to form the more reactive formyl-acetyl anhydride, driving the equilibrium towards product formation.

-

2-Amino-4-bromopyridine: The nucleophilic starting material. The purity of this reagent is critical, as isomers can lead to difficult-to-separate byproducts.[3]

The proposed reaction mechanism is illustrated below.

Caption: Reaction mechanism for N-formylation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and analytical checkpoints ensures the successful synthesis and purification of the target compound.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Role |

| 2-Amino-4-bromopyridine | 84249-14-9 | C₅H₅BrN₂ | 173.01 | Starting Material |

| Formic Acid (≥95%) | 64-18-6 | CH₂O₂ | 46.03 | Formyl Source |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Activating Agent |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Quenching/Neutralizing Agent |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction/Chromatography |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Chromatography |

Equipment

-

Round-bottom flask (100 mL) with magnetic stir bar

-

Ice-water bath

-

Dropping funnel or syringe

-

Reflux condenser

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for synthesis.

1. Preparation of Formylating Reagent (Performed in a fume hood)

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath (0-5 °C), add formic acid (1.3 mL, ~34.5 mmol, 1.5 equiv).

-

Slowly add acetic anhydride (4.9 mL, ~52.0 mmol, 2.2 equiv) dropwise to the cold formic acid over 10 minutes.

-

Causality: This exothermic reaction generates the mixed anhydride. Slow addition at low temperature is crucial to control the reaction rate and prevent excessive heat generation, which could lead to decomposition.

-

-

Stir the mixture at 0-5 °C for 30 minutes to ensure complete formation of the reactive intermediate.

2. Formylation Reaction

-

Dissolve 2-Amino-4-bromopyridine (4.0 g, 23.1 mmol, 1.0 equiv) in 20 mL of dichloromethane (DCM).

-

Slowly add the amine solution to the pre-formed mixed anhydride solution at 0-5 °C over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir at room temperature for 2-4 hours.

-

Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting amine will have a different Rf value than the formylated product. The reaction is complete when the starting material spot is no longer visible.

-

3. Work-up and Isolation

-

Upon completion, cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Causality: This step neutralizes the excess formic and acetic acids and quenches the remaining acetic anhydride. Vigorous gas (CO₂) evolution will occur; hence, slow and careful addition is paramount.

-

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

-

Trustworthiness: Multiple extractions ensure complete recovery of the product from the aqueous phase.

-

-

Combine the organic layers and wash with brine (20 mL) to remove residual water.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.

4. Purification

-

The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

For chromatography: Use a gradient elution, starting with 30% ethyl acetate in hexanes and gradually increasing the polarity to 50-60% ethyl acetate.

-

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product as a white to off-white solid.

Safety and Hazard Management

All operations must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4]

| Chemical | GHS Pictogram(s) | Hazard Statements | Precautionary Measures |

| 2-Amino-4-bromopyridine | GHS07 | H302, H315, H319, H335: Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation.[5] | Avoid inhalation of dust. Wash skin thoroughly after handling. Use only in a well-ventilated area.[5] |

| Formic Acid | GHS05, GHS06 | H314, H331: Causes severe skin burns and eye damage. Toxic if inhaled. | Do not breathe mist/vapors. Wear protective gloves/clothing/eye protection. Use only outdoors or in a well-ventilated area. |

| Acetic Anhydride | GHS02, GHS05, GHS07 | H226, H302, H314, H332: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled. | Keep away from heat/sparks. Wear protective gloves/clothing/eye protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |

| Dichloromethane (DCM) | GHS07, GHS08 | H315, H319, H336, H351: Causes skin/eye irritation. May cause drowsiness or dizziness. Suspected of causing cancer. | Obtain special instructions before use. Avoid breathing vapors. Wear protective gloves/eye protection. |

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Characterization

The identity and purity of the synthesized this compound (CAS: 1352318-23-0, Molecular Formula: C₆H₅BrN₂O, MW: 201.02) should be confirmed using standard analytical techniques:[7][8][9]

-

¹H NMR: To confirm the proton environment and structure.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.

-

Melting Point: To assess purity.

References

- CN105153023A - Synthetic method of 2-amino-4-bromopyridine.

-

Safety Data Sheet. (2009-09-22). [Link]

-

Safety Data Sheet. Acros PharmaTech Limited. (2018-08-20). [Link]

-

Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. HETEROCYCLES, Vol. 51, No. 11, 1999. [Link]

- CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

Formamide. Wikipedia. [Link]

-

2-Bromopyridine. Organic Syntheses Procedure. [Link]

-

Formamide, N-(4-bromophenyl)-. PubChem. [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PubMed Central. [Link]

-

This compound, 98% Purity. CP Lab Safety. [Link]

Sources

- 1. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. acrospharma.co.kr [acrospharma.co.kr]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. 1352318-23-0|this compound|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. calpaclab.com [calpaclab.com]

synthesis of N-(4-Bromopyridin-2-yl)formamide from 2-amino-4-bromopyridine

An In-depth Technical Guide to the Synthesis of N-(4-Bromopyridin-2-yl)formamide from 2-amino-4-bromopyridine

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through the N-formylation of 2-amino-4-bromopyridine. The core of this guide focuses on a highly efficient and widely adopted method utilizing acetic formic anhydride, generated in situ from formic acid and acetic anhydride. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, detail the characterization of the final product, and discuss the significance of this compound in the context of drug discovery and development. This document is intended for researchers, scientists, and professionals in organic synthesis and medicinal chemistry, offering both practical instructions and the theoretical basis for the experimental choices.

Introduction

This compound (CAS No. 1352318-23-0) is a valuable heterocyclic building block in organic synthesis.[1] Its structure, featuring a formamide group and a reactive bromine atom on the pyridine scaffold, makes it a versatile precursor for creating more complex molecules. The formamide moiety can serve as a protecting group for the amine or as a precursor for isocyanide preparation, while the bromo-substituent is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse functional groups.[2]

The starting material, 2-amino-4-bromopyridine, is a readily available compound that serves as the primary amine source for the formylation reaction.[3][4] The transformation of this amine into its corresponding formamide is a critical step in multi-step syntheses targeting novel therapeutic agents and agrochemicals.[4][5] This guide provides an authoritative and practical methodology for this specific transformation, emphasizing safety, efficiency, and reproducibility.

Reaction Scheme and Mechanism

The synthesis proceeds via the N-formylation of the primary amino group of 2-amino-4-bromopyridine. A highly effective method for this transformation involves the use of acetic formic anhydride (AFA) as the formylating agent.[6][7] AFA is typically generated in situ by reacting formic acid with acetic anhydride. This mixed anhydride is a more potent formylating agent than formic acid alone due to the excellent leaving group potential of the acetate ion.[6]

Overall Reaction:

Mechanism of Formylation using Acetic Formic Anhydride:

-

In Situ Formation of Acetic Formic Anhydride (AFA): Formic acid reacts with acetic anhydride in an equilibrium reaction to form the mixed anhydride, AFA.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group of 2-amino-4-bromopyridine performs a nucleophilic attack on the electrophilic formyl carbon of AFA.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Proton Transfer and Elimination: The intermediate collapses, eliminating the stable acetate anion as a leaving group and, after a proton transfer, yielding the final product, this compound.

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction mechanism for N-formylation.

Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Purity | Notes |

| 2-amino-4-bromopyridine | 84249-14-9 | 173.01 | 5.0 g (28.9 mmol) | >98% | Starting material |

| Formic Acid | 64-18-6 | 46.03 | 3.3 g (71.7 mmol) | >95% | Corrosive, handle with care |

| Acetic Anhydride | 108-24-7 | 102.09 | 7.4 g (72.5 mmol) | >98% | Corrosive, lachrymator |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | Anhydrous | Solvent for reaction and extraction |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | ~50 mL | - | For work-up (neutralization) |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ~10 g | - | For drying organic phase |

3.2. Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) plates (silica gel)

3.3. Step-by-Step Procedure

The overall workflow is summarized in the diagram below.

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-bromopyridine (5.0 g, 28.9 mmol) and dichloromethane (50 mL). Stir the mixture to dissolve the starting material. Cool the flask in an ice bath to 0°C.

-

Addition of Formic Acid: While stirring at 0°C, add formic acid (3.3 g, 2.6 mL, 71.7 mmol) to the solution.

-

Addition of Acetic Anhydride: Transfer acetic anhydride (7.4 g, 6.8 mL, 72.5 mmol) to a dropping funnel. Add the acetic anhydride dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5°C. The in situ formation of acetic formic anhydride is exothermic.[8]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of cold water. Add saturated sodium bicarbonate solution portion-wise until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~8).

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (25 mL each).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, typically an off-white to light yellow solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.[9]

3.4. Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Formic acid and acetic anhydride are corrosive and should be handled with extreme care.

-

The reaction to form acetic formic anhydride can be exothermic; maintain cooling during the addition of acetic anhydride.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

| Property | Expected Value / Observation |

| Appearance | Off-white to light yellow solid.[6] |

| Molecular Formula | C₆H₅BrN₂O[1] |

| Molecular Weight | 201.02 g/mol [1] |

| ¹H NMR | Expected signals in CDCl₃: A singlet for the formyl proton (CHO) around δ 8.3-8.5 ppm, a doublet for the pyridine proton adjacent to the formamide, and other aromatic signals. |

| ¹³C NMR | Expected signals: A peak for the formyl carbon (C=O) around δ 160-165 ppm, and signals for the five carbons of the bromopyridine ring in the aromatic region (δ 110-160 ppm). |

| IR (KBr) | Expected characteristic peaks: N-H stretching around 3200-3300 cm⁻¹, C=O (amide I) stretching around 1670-1690 cm⁻¹, and C-Br stretching in the fingerprint region. |

| Mass Spec (MS) | Expected m/z for [M+H]⁺: 201 and 203 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. |

Applications in Drug Discovery

This compound is a strategic intermediate in the synthesis of biologically active molecules. The pyridine core is a common motif in medicinal chemistry, and the functional handles on this intermediate allow for extensive derivatization.

-

Scaffold for Library Synthesis: The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, enabling the rapid generation of compound libraries for high-throughput screening.

-

Pharmacophore Component: The structural features of this molecule can be incorporated into larger structures that fit the binding pockets of biological targets like enzymes or receptors. A pharmacophore model often involves specific spatial arrangements of hydrogen bond donors/acceptors and aromatic rings, features present in derivatives of this compound.[10]

-

Precursor to APIs: It serves as a key building block for Active Pharmaceutical Ingredients (APIs) targeting a range of conditions, including cancer and neurodegenerative diseases.[4] The ability to synthesize such intermediates efficiently is a critical factor in the drug discovery pipeline.[5]

Conclusion

The N-formylation of 2-amino-4-bromopyridine to yield this compound is a fundamental and crucial transformation in synthetic organic chemistry. The presented method, utilizing in situ generated acetic formic anhydride, is robust, high-yielding, and straightforward to implement on a laboratory scale. This guide provides the necessary technical details, mechanistic understanding, and safety considerations to empower researchers to successfully perform this synthesis and utilize the product in the broader context of drug discovery and materials science.

References

- Benchchem. Formic Anhydride vs. Acetic Anhydride in Formylation: A Comparative Guide.

- Wikipedia. Acetic formic anhydride.

- Jetir.Org. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL.

- Organic Syntheses. Acetic Formic Anhydride.

- Benchchem. Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.

- ChemicalBook. 2-Amino-4-bromopyridine synthesis.

- BLDpharm. This compound.

- Guidechem. Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine.

- PubMed. Methods and applications of structure based pharmacophores in drug discovery.

- PubMed. Organic synthesis provides opportunities to transform drug discovery.

Sources

- 1. 1352318-23-0|this compound|BLD Pharm [bldpharm.com]

- 2. jetir.org [jetir.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Acetic formic anhydride - Wikipedia [en.wikipedia.org]

- 9. 2-Amino-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 10. Methods and applications of structure based pharmacophores in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Bromopyridin-2-yl)formamide: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-(4-Bromopyridin-2-yl)formamide

This compound (CAS 1352318-23-0) is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its strategic value lies in the versatile reactivity of its constituent parts: a pyridine ring substituted with a bromine atom and a formamide group. This unique combination offers a gateway to a diverse array of complex molecular architectures, positioning it as a key intermediate in the synthesis of novel therapeutic agents. The formamide group can act as a directing group or be a precursor to an amine, while the bromine atom is amenable to a wide range of cross-coupling reactions, enabling the facile introduction of various functionalities. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this important compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. While detailed experimental data for this compound is not extensively published, its fundamental characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 1352318-23-0 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O | [1][2] |

| Molecular Weight | 201.02 g/mol | [2] |

| Appearance | Not specified (likely a solid) | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Manufacturing

The synthesis of this compound is logically approached through the formylation of its corresponding amine precursor, 2-amino-4-bromopyridine. This precursor is a well-established intermediate with multiple documented synthetic routes.

Synthesis of the Precursor: 2-Amino-4-bromopyridine

The synthesis of 2-amino-4-bromopyridine is a critical first step. Several methods have been reported, with the choice of route often depending on the desired scale and available starting materials. A common and effective method involves the direct bromination of 2-aminopyridine.

Experimental Protocol: Synthesis of 2-Amino-4-bromopyridine

This protocol is a generalized representation based on established chemical principles for the bromination of aminopyridines.

Materials:

-

2-Aminopyridine

-

Hydrobromic acid (48%)

-

Bromine

-

Sodium nitrite

-

Sodium hydroxide

-

Ether

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve 2-aminopyridine in 48% hydrobromic acid, and cool the mixture to 0°C or lower in an ice-salt bath.

-

Slowly add bromine dropwise to the stirred solution while maintaining the low temperature.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature remains at 0°C or below.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Carefully add a solution of sodium hydroxide in water to the reaction mixture, controlling the rate of addition to keep the temperature below 25°C.

-

Extract the product from the nearly colorless reaction mixture with multiple portions of ether.

-

Dry the combined ether extracts over solid potassium hydroxide.

-

Distill the dried extract under reduced pressure to obtain 2-amino-4-bromopyridine.

Formylation of 2-Amino-4-bromopyridine

The final step in the synthesis of this compound is the formylation of the 2-amino group. Various methods for the N-formylation of amines have been developed, offering a range of conditions and reagents.[3][4]

Conceptual Reaction Pathway:

Sources

An In-depth Technical Guide to N-(4-Bromopyridin-2-yl)formamide: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

N-(4-Bromopyridin-2-yl)formamide is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its fundamental properties, a detailed, field-proven synthesis protocol, in-depth analytical characterization, and its strategic application in drug discovery, with a particular focus on the synthesis of kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and actionable experimental insights.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine moiety is a privileged structure in medicinal chemistry, present in a vast array of approved drugs and clinical candidates. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic ring provides a rigid scaffold for the precise spatial orientation of functional groups. The introduction of a bromine atom, as in this compound, offers a crucial synthetic handle for late-stage functionalization through various cross-coupling reactions. This allows for the rapid generation of diverse compound libraries, a cornerstone of modern drug discovery.[] The formamide group, in turn, can act as a hydrogen bond donor and influences the electronic properties of the pyridine ring, making this molecule a highly valuable and versatile intermediate.[]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for the prediction of the properties of its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂O | [3] |

| Molecular Weight | 201.02 g/mol | [3] |

| CAS Number | 1352318-23-0 | [3] |

| Appearance | Predicted to be an off-white to pale yellow solid | General observation for similar compounds |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol | Inferred from structure |

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the formylation of its corresponding amine precursor, 2-amino-4-bromopyridine. This precursor is readily synthesized from commercially available starting materials.[4]

Synthesis of the Precursor: 2-Amino-4-bromopyridine

A common and scalable route to 2-amino-4-bromopyridine starts from 4-bromopyridine hydrochloride and proceeds via a Hofmann degradation of the corresponding carboxamide.[5]

Diagram 1: Synthetic Pathway to 2-Amino-4-bromopyridine

Caption: Multi-step synthesis of the key precursor, 2-amino-4-bromopyridine.

Formylation of 2-Amino-4-bromopyridine

The final formylation step is a straightforward and high-yielding reaction.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-bromopyridine (1.0 eq) in formic acid (10-20 volumes).

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess formic acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Diagram 2: Final Synthesis Step and Workup Workflow

Caption: Workflow for the formylation and purification of the target compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

10.5-10.0 (br s, 1H, NH): The formyl proton will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen.

-

8.3-8.1 (d, 1H, Py-H6): The proton ortho to the ring nitrogen and adjacent to the formamide group will be deshielded.

-

7.8-7.6 (d, 1H, Py-H3): The proton ortho to the bromine atom.

-

7.5-7.3 (dd, 1H, Py-H5): The proton meta to both the nitrogen and the bromine.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

162-158 (C=O): The formyl carbonyl carbon.

-

155-150 (Py-C2): The carbon bearing the formamide group.

-

150-145 (Py-C6): The carbon atom ortho to the ring nitrogen.

-

140-135 (Py-C4): The carbon bearing the bromine atom.

-

125-120 (Py-C5): The carbon atom meta to the ring nitrogen.

-

115-110 (Py-C3): The carbon atom ortho to the bromine.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 201 and 203 with an approximate 1:1 ratio, characteristic of the presence of a single bromine atom.[8]

Predicted Fragmentation Pattern:

-

Loss of CO (M⁺ - 28): A common fragmentation for amides, leading to an ion at m/z 173/175.

-

Loss of the formyl group (M⁺ - 29): Cleavage of the N-C(O) bond to give the 2-amino-4-bromopyridine radical cation at m/z 172/174.

-

Loss of Br (M⁺ - 79/81): Cleavage of the C-Br bond to yield an ion at m/z 122.

Applications in Drug Discovery

This compound is a valuable building block in drug discovery, primarily due to the synthetic versatility of the 2-aminopyridine scaffold and the reactivity of the C-Br bond.[9]

Role as a Synthetic Intermediate in Kinase Inhibitor Synthesis

The 2-aminopyridine moiety is a well-established "hinge-binding" motif in a large number of kinase inhibitors.[5] The amino group forms crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The bromine atom at the 4-position serves as a versatile handle for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[10] This allows for the exploration of the solvent-exposed region of the ATP-binding pocket, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[11] The formamide group can be retained in the final molecule or can be a protecting group for the amine during other synthetic transformations.

Diagram 3: Strategic Use in Kinase Inhibitor Design

Caption: The central role of the title compound in generating kinase inhibitor libraries.

Safety and Handling

As with any brominated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

-

Inhalation: Avoid breathing dust or vapors. In case of inhalation, move to fresh air.[15]

-

Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and plenty of water.[16]

-

Eye Contact: Avoid contact with eyes. In case of contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[15]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug discovery scientists. Its synthesis is straightforward, and its dual functionality allows for the creation of diverse molecular architectures. The ability to leverage the 2-aminopyridine core for hinge binding in kinases, coupled with the versatility of the C-Br bond for exploring chemical space, makes this compound a valuable asset in the development of novel therapeutics. This guide provides the essential technical information for its synthesis, characterization, and effective utilization in research and development programs.

References

- Sigma-Aldrich. (2024). Safety Data Sheet for 2-Bromopyridine. Retrieved from a relevant chemical supplier's website.

- Thermo Fisher Scientific. (2009). Safety Data Sheet for 2-Bromopyridine. Retrieved from a relevant chemical supplier's website.

- Acros Organics. (2018). Safety Data Sheet for 2-(2-bromopyridin-4-yl)-propan-2-ol. Retrieved from a relevant chemical supplier's website.

- Wiley-VCH. (2007). Supporting Information for a relevant publication.

- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Acetyl-4-bromopyridine. Retrieved from a relevant chemical supplier's website.

- AK Scientific, Inc. (n.d.). (4-Bromopyridin-2-yl)methanol Safety Data Sheet. Retrieved from a relevant chemical supplier's website.

- Royal Society of Chemistry. (n.d.). Supporting Information: Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhibition.

- ResearchGate. (n.d.). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide.

- BenchChem. (n.d.). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Retrieved from a chemical supplier's technical resources.

- BLDpharm. (n.d.). This compound.

- Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Biologically Active Molecules Using 2-Amino-4-bromopyridine. Retrieved from a chemical supplier's technical resources.

- ChemicalBook. (n.d.). 4-Bromopyridine(1120-87-2) 1H NMR spectrum.

- BOC Sciences. (n.d.). Medicinal Chemistry - Building Block.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). (4-Bromopyridin-2-yl)methanamine(865156-50-9) 1H NMR spectrum.

- ResearchGate. (2025). Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-RafV600E inhibitors.

- BenchChem. (n.d.). 2-Bromo-4-methylpyridine as a building block in medicinal chemistry. Retrieved from a chemical supplier's technical resources.

- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

- BOC Sciences. (n.d.). Building Block Synthesis for R&D.

- National Center for Biotechnology Information. (2020). Discovery of a series of benzopyrimidodiazepinone TNK2 inhibitors via scaffold morphing.

- Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra.

- MDPI. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry.

- Macedonian Pharmaceutical Bulletin. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and n-oxides.

- Royal Society of Chemistry. (2018). Supporting Information for a relevant publication.

- University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation.

Sources

- 3. 1352318-23-0|this compound|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. wiley-vch.de [wiley-vch.de]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery of a series of benzopyrimidodiazepinone TNK2 inhibitors via scaffold morphing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. acrospharma.co.kr [acrospharma.co.kr]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of N-(4-Bromopyridin-2-yl)formamide

Abstract: N-(4-Bromopyridin-2-yl)formamide is a substituted pyridine derivative with potential applications as a versatile building block in medicinal chemistry and materials science.[1] Despite its commercial availability, a comprehensive, publicly accessible repository of its spectroscopic data is lacking.[2][3] This technical guide provides a predictive and methodological framework for researchers who have synthesized or acquired this compound and require its full structural characterization. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a predicted spectroscopic profile for the compound. This is followed by detailed, field-proven experimental protocols for acquiring and interpreting the actual data, ensuring researchers can confidently verify the structure and purity of their samples.

Predicted Spectroscopic Profile

This section outlines the anticipated spectroscopic data for this compound based on its molecular structure and established spectroscopic principles. These predictions serve as a benchmark for the analysis of experimentally acquired data.

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules.[4] The predicted chemical shifts for this compound are based on the known effects of substituents on the pyridine ring.[5][6]

Structure for Analysis:

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show five distinct signals: three from the pyridine ring protons and two from the formamide group.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| H-6 | ~8.2 - 8.4 | Doublet (d) | ~5.0 - 5.5 | Pyridine Ring | Located ortho to the ring nitrogen, this proton is significantly deshielded. It will be split by H-5. |

| H-5 | ~7.8 - 8.0 | Doublet of Doublets (dd) | J(H5-H6) = ~5.0-5.5, J(H5-H3) = ~1.5-2.0 | Pyridine Ring | Coupled to both H-6 and H-3, resulting in a doublet of doublets. |

| H-3 | ~8.3 - 8.5 | Doublet (d) | ~1.5 - 2.0 | Pyridine Ring | Situated between two electron-withdrawing groups (ring N and formamide N), making it highly deshielded. Long-range coupled to H-5. |

| -NH- | ~9.0 - 10.0 | Broad Singlet (br s) | - | Amide Proton | Amide protons are typically broad and downfield due to hydrogen bonding and quadrupole effects from the adjacent nitrogen. |

| -CHO | ~8.5 - 8.7 | Singlet (s) | - | Formyl Proton | The formyl proton is a characteristic singlet in a downfield region. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum should display six signals, corresponding to the six unique carbon atoms in the molecule. Predicting ¹³C NMR shifts can be complex, but computational methods and empirical data provide reliable estimates.[7][8][9]

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C=O | ~160 - 165 | Carbonyl Carbon | Amide carbonyls appear in this characteristic downfield region. |

| C-2 | ~150 - 155 | Pyridine Ring | Carbon attached to the formamido group; highly deshielded. |

| C-6 | ~148 - 152 | Pyridine Ring | Carbon adjacent to the ring nitrogen. |

| C-4 | ~118 - 125 | Pyridine Ring | Carbon bearing the bromine atom. The heavy atom effect of bromine can influence the shift.[10] |

| C-5 | ~125 - 130 | Pyridine Ring | Aromatic CH carbon. |

| C-3 | ~110 - 115 | Pyridine Ring | Aromatic CH carbon. |

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The analysis of formamide and its derivatives provides a basis for these predictions.[11][12][13][14]

| Predicted Absorption Band (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3250 - 3350 | N-H Stretch | Amide | A characteristic strong, sharp peak for the N-H bond in the amide group. |

| 3000 - 3100 | C-H Stretch | Aromatic | Typical C-H stretching for protons on the pyridine ring. |

| 1680 - 1710 | C=O Stretch (Amide I) | Carbonyl | The strong carbonyl absorption is a key diagnostic peak for the amide functionality. |

| 1580 - 1610 | C=C & C=N Stretch | Pyridine Ring | Characteristic ring stretching vibrations for the aromatic system. |

| 1520 - 1560 | N-H Bend (Amide II) | Amide | A common feature in secondary amides, resulting from a combination of N-H bending and C-N stretching. |

| ~1390 | C-H Bend | Formyl | In-plane bending of the formyl C-H bond.[14] |

| 1000 - 1100 | C-Br Stretch | Bromo-aromatic | The C-Br stretch is typically found in the fingerprint region and can be weak. |

Predicted Mass Spectrum

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. A key feature for this compound will be the isotopic signature of bromine.

| Feature | Predicted m/z Value | Rationale |

| Molecular Ion (M⁺) | 200 / 202 | The molecule contains two major bromine isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 natural abundance.[15][16][17] This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units, a classic signature for a monobrominated compound.[18] |

| Key Fragments | [M-28]⁺ (172/174) | Loss of carbon monoxide (CO) from the formyl group. |

| [M-45]⁺ (155/157) | Loss of the entire formyl group (-CHO). | |

| [M-Br]⁺ (121) | Loss of the bromine atom. This fragment will not show the 1:1 isotopic pattern. |

Experimental Protocols for Structural Verification

To confirm the predicted data, the following protocols should be employed. These represent standard, validated procedures for obtaining high-quality spectroscopic data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure and proton/carbon environments.

Methodology:

-

Sample Preparation:

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[21][22] DMSO-d₆ is often preferred for amides to ensure the -NH proton is clearly visible.

-

Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is at least 4 cm.[19]

-

Cap the NMR tube securely.

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire a standard one-pulse spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans for a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 128-1024) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm). Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology (Attenuated Total Reflectance - ATR): Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.[23][24][25]

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol or acetone, then allowing it to dry completely.

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a small amount (1-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.

-

Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[26]

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the major absorption peaks and compare them to the predicted values.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the presence of bromine through its isotopic pattern.

Methodology (Electrospray Ionization - ESI): ESI is a "soft" ionization technique suitable for polar molecules, minimizing fragmentation and clearly showing the molecular ion.[27][28][29][30][31]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of formic acid (0.1%) can be added to promote protonation for analysis in positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

-

Key instrument parameters to set include the capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas temperature.

-

-

Data Analysis:

-

Examine the resulting spectrum for the molecular ion peaks.

-

Verify the presence of the M⁺ and M+2 peaks at m/z 200 and 202 with an intensity ratio of approximately 1:1.

-

Identify any significant fragment ions and propose their structures based on logical bond cleavages.

-

Data Analysis and Structural Confirmation Workflow

The process of confirming the structure of this compound is a systematic workflow where data from each technique corroborates the others.

Caption: Workflow for Spectroscopic Characterization.

Interpretation Logic:

-

Start with Mass Spectrometry: Does the MS data show a pair of equal-intensity peaks at m/z 200/202? If yes, this strongly supports the correct molecular formula and the presence of one bromine atom.

-

Proceed to IR Spectroscopy: Does the IR spectrum show characteristic peaks for an N-H bond (~3300 cm⁻¹) and a C=O amide bond (~1700 cm⁻¹)? This confirms the formamide functional group.

-

Conclude with NMR Spectroscopy: Does the ¹H NMR show the correct number of protons (5) with the predicted multiplicities and integrations? Do the ¹³C NMR signals match the predicted number of unique carbons (6)? This final step confirms the precise connectivity and isomeric form of the molecule.

When the experimental data from all three techniques align with the predicted profiles, the structure of this compound can be considered unequivocally confirmed.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1352318-23-0|this compound|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. tandfonline.com [tandfonline.com]

- 5. NMR chemical shift prediction of pyridines [stenutz.eu]

- 6. researchgate.net [researchgate.net]

- 7. CASPRE [caspre.ca]

- 8. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 9. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The hunt for formamide in interstellar ices - A toolkit of laboratory infrared spectra in astronomically relevant ice mixtures and comparisons to ISO, Spitzer, and JWST observations | Astronomy & Astrophysics (A&A) [aanda.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Infrared Spectrum and Thermodynamic Functions of Formamide | Semantic Scholar [semanticscholar.org]

- 14. [2307.04790] The hunt for formamide in interstellar ices: A toolkit of laboratory infrared spectra in astronomically relevant ice mixtures and comparisons to ISO, Spitzer, and JWST observations [arxiv.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. savemyexams.com [savemyexams.com]

- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 20. organomation.com [organomation.com]

- 21. ocw.mit.edu [ocw.mit.edu]

- 22. scribd.com [scribd.com]

- 23. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 24. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jascoinc.com [jascoinc.com]

- 26. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 27. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. phys.libretexts.org [phys.libretexts.org]

- 29. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 30. chromatographyonline.com [chromatographyonline.com]

- 31. poseidon-scientific.com [poseidon-scientific.com]

A Comprehensive Technical Guide to the ¹H NMR Spectrum of N-(4-Bromopyridin-2-yl)formamide

Abstract: This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-(4-Bromopyridin-2-yl)formamide, a key heterocyclic building block in medicinal chemistry and drug development. The guide is structured to serve as a practical resource for researchers, offering a detailed prediction and interpretation of the compound's spectral features. We will explore the structural nuances that dictate the spectrum, including the electronic effects of substituents on the pyridine ring and the critical phenomenon of cis-trans rotational isomerism inherent to the secondary formamide group. This document synthesizes theoretical principles with practical, field-proven insights, presenting a robust framework for structural verification. It includes a detailed experimental protocol for data acquisition, ensuring reproducibility and scientific integrity.

Molecular Structure and its Implications for ¹H NMR

This compound is characterized by a pyridine ring substituted at the 4-position with a bromine atom and at the 2-position with a formamide moiety (-NHCHO). This specific arrangement of functional groups creates a distinct electronic environment that governs the chemical shifts and coupling patterns of the molecule's protons.

The most significant structural feature influencing the ¹H NMR spectrum is the partial double-bond character of the amide C-N bond. This restricts free rotation, leading to the existence of two stable planar conformers, or rotational isomers (rotamers): cis and trans.[1][2] The energy barrier for interconversion is typically high enough to make this process slow on the NMR timescale, resulting in the observation of separate sets of signals for each isomer in the spectrum.[2][3]

Caption: Molecular structure of this compound with key protons labeled.

Predicted ¹H NMR Spectral Analysis

While a definitive experimental spectrum is not widely published, a robust prediction can be formulated based on established principles of NMR spectroscopy and data from analogous structures.[4][5] The analysis is best approached by considering the distinct regions of the spectrum.

The Aromatic Region (Pyridine Protons)

The pyridine ring contains three protons: H-3, H-5, and H-6. Their chemical shifts are influenced by the electron-withdrawing nitrogen atom and the substituents.

-

H-6: This proton is ortho to the ring nitrogen, making it the most deshielded and therefore furthest downfield of the aromatic signals. It will appear as a doublet due to coupling with H-5 (Jortho).

-

H-3: This proton is meta to the bromine and ortho to the electron-withdrawing formamide group. It is expected to appear as a small doublet or a sharp singlet, coupling only weakly with H-5 (Jmeta).

-

H-5: This proton is meta to the nitrogen and ortho to the bromine atom. It will experience coupling from both H-6 (Jortho) and H-3 (Jmeta), resulting in a doublet of doublets.

The presence of cis and trans formamide isomers may cause a slight separation of these aromatic signals into two distinct sets, reflecting the different spatial orientations of the formyl group relative to the pyridine ring.

Caption: Predicted spin-spin coupling network for the aromatic protons.

The Formamide Region (CHO and NH Protons)

This region provides the clearest evidence of rotational isomerism.

-

Formyl Proton (CHO): Two distinct signals are expected for the formyl proton, corresponding to the cis and trans isomers.[1] In many secondary formamides, the trans isomer is sterically favored and thus more abundant. The formyl proton of the trans isomer typically appears slightly downfield compared to the cis isomer.[1] Each signal should appear as a doublet due to coupling with the adjacent NH proton, although this coupling may be absent if the NH proton undergoes rapid chemical exchange.

-

Amide Proton (NH): This proton is exchangeable and its signal is often broad. Its chemical shift is highly dependent on solvent, concentration, and temperature. In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal is more likely to be sharp and show clear coupling to the formyl proton. Like the formyl proton, two separate NH signals may be resolved for the cis and trans isomers.

Tabulated Spectral Data (Predicted)

The following table summarizes the predicted ¹H NMR data for this compound, acquired in DMSO-d₆. Chemical shifts are referenced to TMS at 0.00 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Trans Isomer | Expected to be the major isomer. | |||

| NH | ~10.5 - 10.8 | br d | J = ~1-2 Hz | Shift is concentration dependent. |

| CHO | ~8.4 - 8.6 | d | J = ~1-2 Hz | Coupled to NH. |

| H-6 | ~8.2 - 8.4 | d | J = ~5.5 Hz | ortho coupling to H-5. |

| H-3 | ~8.1 - 8.3 | d | J = ~2.0 Hz | meta coupling to H-5. |

| H-5 | ~7.6 - 7.8 | dd | J = ~5.5, ~2.0 Hz | Coupled to H-6 and H-3. |

| Cis Isomer | Expected to be the minor isomer. | |||

| NH | ~9.8 - 10.2 | br d | J = ~12-14 Hz | Larger coupling constant than trans. |

| CHO | ~8.2 - 8.4 | d | J = ~12-14 Hz | May overlap with H-6 of trans isomer. |

| H-6, H-3, H-5 | Slightly shifted from trans signals | (as above) | (as above) | May appear as minor accompanying peaks. |

Experimental Protocol for NMR Data Acquisition

Adherence to a validated protocol is essential for acquiring high-quality, reproducible NMR data. This protocol is designed to be self-validating by ensuring sample purity, instrument calibration, and appropriate parameter selection.

Sample Preparation

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is a polar, aprotic solvent that readily dissolves the analyte and, importantly, its hydrogen-bond accepting nature slows the exchange rate of the N-H proton, allowing for the observation of its signal and its coupling to the formyl proton.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Homogenization: Cap the tube and gently vortex until the sample is fully dissolved. A clear, particulate-free solution is required.

Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and matching of the probe, followed by shimming of the magnetic field to achieve high homogeneity. Causality: Proper shimming is critical for sharp, symmetrical peaks, which is necessary to resolve the small meta-couplings of the pyridine ring.

-

Acquisition Parameters:

-

Experiment: Standard 1D proton pulse sequence (e.g., 'zg30').

-

Temperature: 298 K (25 °C).

-

Spectral Width: 12-16 ppm.

-

Number of Scans (NS): 16 to 64. Causality: This provides an excellent signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (D1): 5 seconds. Causality: A longer relaxation delay ensures that all protons, including those with longer T1 relaxation times, are fully relaxed before the next pulse. This is crucial for accurate signal integration, which allows for determining the ratio of cis to trans isomers.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Caption: Standardized workflow for ¹H NMR data acquisition and processing.

Interpretation and Structural Confirmation

The final spectrum should be interpreted by integrating all signals. The three aromatic protons (H-3, H-5, H-6) should each integrate to 1H (or a sum of 1H across both isomers). The formyl (CHO) and amide (NH) protons should likewise integrate to 1H each. The relative integrals of the well-resolved formyl proton signals for the cis and trans isomers will provide their quantitative ratio in the DMSO-d₆ solution at 298 K.

For unambiguous confirmation, a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment is recommended. This experiment would show cross-peaks between coupled protons, definitively confirming the H-6/H-5 and H-5/H-3 coupling network in the pyridine ring, as well as the NH/CHO coupling within each isomer.

By systematically analyzing the chemical shifts, multiplicities, coupling constants, and isomer ratios, researchers can confidently verify the identity and purity of this compound, ensuring its suitability for subsequent applications in drug discovery and synthesis.

References

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. [Link]

-

Relative hydrophilicities of cis and trans formamides. PNAS. [Link]

-

Supporting Information for publications. Wiley-VCH. [Link]

-

Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry. [Link]

-

Spin-spin coupling constants of 13C-1H and 1H- 1H in 4-substituted pyridines. ResearchGate. [Link]

-

Nuclear magnetic resonance study of cis–trans-isomerism in some N-alkylformamides and N-alkylacetamides and their O-protonated cations in anhydrous acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Coupling constants in N‐substituted pyridines and their relation with electronegativity. Semantic Scholar. [Link]

-

Supporting Information for publications. Royal Society of Chemistry. [Link]

-

Experimental 1H NMR and Computational Studies of Internal Rotation of Solvated Formamide. ResearchGate. [Link]

-

Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. [Link]

-

N.M.R. of 'oriented' monosubstituted amides--cis and trans N-methyl formamide. PubMed. [Link]

-

2-Pyridinamine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Effect of substituents on proton-proton coupling constants in N-substituted pyridines and on the cis coupling constants in the v. American Chemical Society Publications. [Link]

-

H-H and 13C-H coupling constants in pyridazine. ResearchGate. [Link]

-

4-Amino-2-bromopyridine. PubChem. [Link]

-

This compound, 98% Purity, C6H5BrN2O, 1 gram. CP Lab Safety. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Nuclear magnetic resonance study of cis–trans-isomerism in some N-alkylformamides and N-alkylacetamides and their O-protonated cations in anhydrous acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Amino-4-bromopyridine(84249-14-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to N-(4-Bromopyridin-2-yl)formamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-Bromopyridin-2-yl)formamide, a key heterocyclic building block. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding for professionals in organic synthesis and medicinal chemistry.

Introduction

This compound is a substituted pyridine derivative with significant potential as an intermediate in the synthesis of complex, biologically active molecules. Its structure, featuring a reactive bromine atom and a formamide group on the pyridine ring, offers versatile handles for further chemical modifications. This guide will delve into its chemical identity, provide a detailed and rationalized synthetic protocol, predict its spectral characteristics, and discuss its potential applications in drug discovery and development.

Chemical Structure and Nomenclature

A clear understanding of the molecule's architecture and official naming is fundamental for any scientific endeavor.

Chemical Structure

The chemical structure of this compound is characterized by a pyridine ring substituted at the 2-position with a formamide group (-NHCHO) and at the 4-position with a bromine atom.

Molecular Formula: C₆H₅BrN₂O[1]

Molecular Weight: 201.02 g/mol [1]

CAS Number: 1352318-23-0[1]

SMILES: O=CNC1=NC=CC(Br)=C1[1]

The diagram below illustrates the atomic connectivity and the key functional groups of the molecule.

Caption: Chemical structure of this compound.

IUPAC Name

The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .

Synthesis of this compound

The synthesis of this compound is most logically achieved through the formylation of its corresponding amine precursor, 2-amino-4-bromopyridine. Several methods for the N-formylation of amines are well-established in organic synthesis, with the use of formic acid or a mixed anhydride of formic acid being common and effective approaches.[2][3][4]

Synthetic Strategy: A Two-Step Approach

A robust and scalable synthesis begins with the commercially available 2-aminopyridine, proceeding through bromination to yield the key intermediate, 2-amino-4-bromopyridine, which is then formylated.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Formylation of 2-Amino-4-bromopyridine

This protocol details the N-formylation of 2-amino-4-bromopyridine using the in situ generation of acetic formic anhydride, a highly effective and selective formylating agent.[5][6][7][8]

Materials:

-

2-Amino-4-bromopyridine

-

Formic acid (≥95%)

-

Acetic anhydride

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-bromopyridine (1.0 eq) in a suitable anhydrous solvent such as THF or diethyl ether.

-

In Situ Generation of Acetic Formic Anhydride: In a separate flask, cool an excess of formic acid (3-5 eq) in an ice-water bath. To this, slowly add acetic anhydride (1.5-2.5 eq) dropwise with constant stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C. Allow the mixture to stir for an additional 15-30 minutes at this temperature to ensure the complete formation of acetic formic anhydride.

-

Formylation Reaction: Cool the solution of 2-amino-4-bromopyridine to 0 °C in an ice-water bath. Slowly add the freshly prepared acetic formic anhydride solution to the amine solution dropwise with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of ice-cold water. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acids.

-

Extraction and Drying: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers and dry over an anhydrous salt such as sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere prevents the reaction of reagents with atmospheric moisture, which can lead to the decomposition of the formylating agent and reduce the yield.

-

Anhydrous Solvents: Anhydrous solvents are crucial to prevent the hydrolysis of acetic formic anhydride.

-

Low-Temperature Addition: The slow, low-temperature addition of acetic anhydride to formic acid, and subsequently the formylating agent to the amine, is essential to control the exothermic nature of these reactions and prevent the formation of byproducts.

-

In Situ Generation of Acetic Formic Anhydride: This method is preferred as pure formic anhydride is thermally unstable. Acetic formic anhydride is a more stable and highly selective formylating agent. The formyl group is more electrophilic and less sterically hindered than the acetyl group, leading to preferential formylation over acetylation.[5]

-

Aqueous Bicarbonate Wash: This step is critical for removing any remaining formic acid and acetic acid from the reaction mixture, which could otherwise interfere with the isolation and purification of the final product.

Physicochemical and Spectroscopic Characterization (Predicted)

Physical Properties

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol, ethanol, and acetone. Sparingly soluble in non-polar solvents and water. |

Spectroscopic Data

¹H NMR Spectroscopy (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the 6-position is expected to be a doublet, the proton at the 5-position a doublet of doublets, and the proton at the 3-position a doublet.

-

Formyl Proton: A singlet or a doublet (due to coupling with the amide proton) is expected for the formyl proton, typically in the range of δ 8.0-8.5 ppm.

-

Amide Proton: A broad singlet is expected for the amide proton (N-H), with its chemical shift being concentration and solvent-dependent, typically in the range of δ 9.0-11.0 ppm.

¹³C NMR Spectroscopy (in CDCl₃ or DMSO-d₆):

-

Carbonyl Carbon: The formyl carbonyl carbon is expected to resonate in the downfield region, typically around δ 160-165 ppm.[9]

-

Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the bromine (C4) and the carbon attached to the formamide group (C2) will have characteristic chemical shifts influenced by the substituents. The other three aromatic carbons (C3, C5, C6) will also show distinct signals.

Infrared (IR) Spectroscopy (KBr pellet or thin film):

-

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C=O Stretch (Amide I): A strong absorption band is expected around 1670-1700 cm⁻¹, characteristic of the carbonyl stretch in a secondary amide.

-

N-H Bend (Amide II): An absorption band is expected in the region of 1510-1550 cm⁻¹.

-

C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹, is expected for the C-Br bond.

Mass Spectrometry (Electron Ionization - EI):

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Key Fragmentation Patterns: Fragmentation is likely to involve the loss of the formyl group (CHO), leading to a significant fragment ion. Other fragmentations may include the loss of CO, H, and Br.

Applications in Research and Development

While specific biological activities of this compound are not extensively documented, its structural features make it a valuable building block in medicinal chemistry and drug discovery.

-

Scaffold for Library Synthesis: The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 4-position of the pyridine ring. This is a common strategy for generating libraries of compounds for high-throughput screening.

-

Precursor for Bioactive Molecules: The formamide group can be a pharmacophoric element itself or can be further modified. For instance, it can be dehydrated to an isocyanide or reduced to a methylamine. Many biologically active compounds contain the 2-aminopyridine or N-substituted 2-aminopyridine motif.

-

Analogue Synthesis: this compound can be used to synthesize analogues of known drugs or bioactive compounds that contain a substituted pyridine core. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion